4-Chloro-5-methoxy-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine
Overview
Description
The compound “4-Chloro-5-methoxy-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine” is a complex organic molecule. It contains a pyrrolopyridine core, which is a type of nitrogen-containing heterocycle . This core is substituted with a chloro group at the 4-position, a methoxy group at the 5-position, and a triisopropylsilyl group at the 1-position .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrrolopyridine core, with the various substituents attached at the specified positions . The presence of the nitrogen in the ring system would likely impart some degree of polarity to the molecule.Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present. For example, the chloro group could potentially undergo nucleophilic substitution reactions, while the methoxy group could be involved in ether cleavage reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar nitrogen-containing ring system and the various substituents would likely impact properties such as solubility, boiling point, and melting point .Scientific Research Applications
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Synthesis and application of trifluoromethylpyridines
- Application : Trifluoromethylpyridines (TFMP) and its derivatives are used in the agrochemical and pharmaceutical industries. The major use of TFMP derivatives is in the protection of crops from pests .
- Method : Various methods of synthesizing 2,3,5-DCTF have been reported. For example, 2-chloro-5-methylpyridine or 2-chloro-5-(chloromethyl)pyridine can be chlorinated under liquid-phase conditions .
- Results : More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
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Synthesis of indole derivatives
- Application : Indole derivatives play a main role in cell biology and are used for the treatment of cancer cells, microbes, and different types of disorders in the human body .
- Method : The Fischer indole synthesis of the optically active cyclohexanone and phenylhydrazine hydrochloride by using methanesulfonic acid (MsOH) under reflux in MeOH .
- Results : The synthesis resulted in the corresponding tricyclic indole in a good yield (84% yield) .
Future Directions
The pyrrolopyridine core is a common feature in many biologically active compounds, suggesting that “4-Chloro-5-methoxy-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine” and related compounds could have potential applications in medicinal chemistry . Future research could explore these possibilities further.
properties
IUPAC Name |
(4-chloro-5-methoxypyrrolo[2,3-b]pyridin-1-yl)-tri(propan-2-yl)silane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27ClN2OSi/c1-11(2)22(12(3)4,13(5)6)20-9-8-14-16(18)15(21-7)10-19-17(14)20/h8-13H,1-7H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXOKFKJWEUAYRC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C(C)C)(C(C)C)N1C=CC2=C(C(=CN=C21)OC)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27ClN2OSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-5-methoxy-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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